5-Bromoquinolin-2(1H)-one
CAS No.: 99465-09-5
Cat. No.: VC2370229
Molecular Formula: C9H6BrNO
Molecular Weight: 224.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99465-09-5 |
---|---|
Molecular Formula | C9H6BrNO |
Molecular Weight | 224.05 g/mol |
IUPAC Name | 5-bromo-1H-quinolin-2-one |
Standard InChI | InChI=1S/C9H6BrNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12) |
Standard InChI Key | XLNXYWXWOLFEOD-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=O)N2)C(=C1)Br |
Canonical SMILES | C1=CC2=C(C=CC(=O)N2)C(=C1)Br |
Introduction
Structural Characteristics
5-Bromoquinolin-2(1H)-one (CAS No. 99465-09-5) is a heterocyclic compound with a molecular formula C9H6BrNO and a molecular weight of 224.05 g/mol . It belongs to the quinolinone family, specifically the quinolin-2(1H)-one subclass, characterized by a lactam structure at the 2-position of the quinoline core. The compound features a bromine atom at position 5 of the quinoline ring system, which significantly influences its reactivity and biological properties.
Structural Representation
The compound consists of a bicyclic system with a bromine substituent. Its structural representations are as follows:
Structural Identifier | Value |
---|---|
SMILES Notation | O=C1NC2=C(C(Br)=CC=C2)C=C1 |
InChI | InChI=1S/C9H6BrNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12) |
InChIKey | XLNXYWXWOLFEOD-UHFFFAOYSA-N |
Common Name | 5-bromo-1H-quinolin-2-one |
The structure exists primarily in the keto form (quinolinone) rather than the enol form (hydroxyquinoline), as evidenced by spectroscopic studies of similar quinolinone derivatives .
Physical and Chemical Properties
5-Bromoquinolin-2(1H)-one exists as a white to yellowish solid at room temperature. Its physical and chemical properties significantly influence its behavior in chemical reactions and biological systems.
Physicochemical Properties
The compound possesses the following physicochemical characteristics:
Property | Value |
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Molecular Weight | 224.05 g/mol |
Physical State | White to yellow solid |
TPSA (Topological Polar Surface Area) | 32.86 Ų |
LogP | 2.2906 |
Hydrogen Bond Acceptors | 1 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 0 |
Spectroscopic Properties
The spectroscopic data provides crucial information for structural confirmation and analysis. While specific NMR data for 5-bromoquinolin-2(1H)-one is limited in the search results, related positional isomers provide valuable reference points. For instance, the 6-bromo isomer shows characteristic NMR patterns that would be similar with slight differences in chemical shifts .
Mass spectrometric data indicates the following:
Mass Spectrometry Data | m/z Value |
---|---|
[M+H]+ | 223.97057 |
[M+Na]+ | 245.95251 |
[M+NH4]+ | 240.99711 |
[M+K]+ | 261.92645 |
[M-H]- | 221.95601 |
[M]+ | 222.96274 |
The predicted collision cross-section values range from approximately 135.6 to 141.3 Ų, depending on the ion form .
Synthesis Methods
Several synthetic routes can be employed to prepare 5-bromoquinolin-2(1H)-one, though most published methods focus on general approaches to brominated quinolinones rather than specifically on the 5-bromo derivative.
From Quinolin-2(1H)-one
One approach involves direct bromination of quinolin-2(1H)-one using electrophilic brominating agents such as N-bromosuccinimide (NBS) or molecular bromine in appropriate solvents . The regioselectivity of bromination depends on reaction conditions and can yield different positional isomers.
Reactivity and Chemical Transformations
The 5-bromoquinolin-2(1H)-one displays reactivity patterns characteristic of both brominated aromatic compounds and lactams.
Cross-Coupling Reactions
The bromine substituent at the C-5 position makes 5-bromoquinolin-2(1H)-one an excellent substrate for various palladium-catalyzed cross-coupling reactions:
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Suzuki-Miyaura coupling with boronic acids or esters to introduce aryl or alkenyl groups
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Buchwald-Hartwig amination for the introduction of amino groups
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Sonogashira coupling with terminal alkynes to introduce alkynyl substituents
These transformations are valuable for creating diverse libraries of 5-substituted quinolin-2(1H)-one derivatives for medicinal chemistry applications .
Nucleophilic Aromatic Substitution
The bromine at position 5 can undergo nucleophilic aromatic substitution reactions, although these typically require activating conditions due to the moderate electron density of the carbocyclic ring in the quinolinone system.
Cyclization Reactions
When bearing additional functional groups, brominated quinolinones can participate in intramolecular cyclization reactions to form fused heterocyclic systems, as demonstrated with related 3-bromo-4-alkynylquinolin-2(1H)-ones to produce pyrrolo- and thieno-quinolinones .
Biological Activities
Quinolin-2(1H)-ones, including brominated derivatives, exhibit a range of biological activities that make them important scaffolds in medicinal chemistry.
Antimicrobial Properties
Compounds containing the 2-quinolone core display antibacterial and antifungal activities. Studies on hybrid molecules containing 2-thiohydantoin and 2-quinolone moieties have shown significant antimicrobial effects against both Gram-positive bacteria (including S. aureus, B. subtilis, and E. faecalis) and Gram-negative bacteria (E. coli, K. pneumoniae, P. aeruginosa) .
The bromine substituent at position 5 likely modulates these activities by altering the compound's lipophilicity, electronic properties, and interaction with biological targets.
Other Biological Activities
Based on studies of structurally related quinolin-2(1H)-ones, these compounds may possess:
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Anticancer properties
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Antituberculosis activity
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Antiparasitic effects
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Antiviral properties
The presence of the bromine at position 5 could enhance certain activities through increased lipophilicity or by providing a site for metabolism or bioactivation .
Safety Parameter | Classification |
---|---|
GHS Pictogram | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 |
Precautionary Statements | P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501 |
These hazard classifications indicate potential for:
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Acute toxicity (oral) - Category 4
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Skin irritation - Category 2
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Eye irritation - Category 2
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Specific target organ toxicity (single exposure) - Category 3 (respiratory tract irritation)
Applications and Research Significance
Synthetic Building Block
5-Bromoquinolin-2(1H)-one serves as a valuable synthetic intermediate in the preparation of more complex molecular structures:
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The compound can be used as a starting point for library synthesis in drug discovery programs
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It provides a platform for structure-activity relationship (SAR) studies in medicinal chemistry
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The bromine functionality enables diverse chemical transformations for accessing functionalized quinolinones
Material Science Applications
Quinolinone derivatives have been explored for applications in material science due to their fluorescent properties and ability to form coordination complexes with metals. The 5-bromo derivative could potentially contribute to:
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Development of fluorescent probes
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Creation of ligands for metal coordination chemistry
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Design of functional materials with specific optoelectronic properties
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